molecular formula C9H13ClN2 B1414749 3-Chloro-4-[(dimethylamino)methyl]aniline CAS No. 879222-62-5

3-Chloro-4-[(dimethylamino)methyl]aniline

Cat. No. B1414749
CAS RN: 879222-62-5
M. Wt: 184.66 g/mol
InChI Key: HJCJVQCBYAVWMG-UHFFFAOYSA-N
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Description

“3-Chloro-4-[(dimethylamino)methyl]aniline” is a chemical compound . It is also known by other names such as “3-Chloro-p-toluidine” and "4-Amino-2-chlorotoluene" .


Molecular Structure Analysis

The molecular formula of “3-Chloro-4-[(dimethylamino)methyl]aniline” is C9H15Cl3N2 . The molecular weight is 257.5878 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Chloro-4-methylaniline”, are as follows :

Scientific Research Applications

Synthesis and Structural Properties

  • A study by Issac & Tierney (1996) on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones outlines a synthetic route involving the reaction of chloral with substituted anilines. This process highlights the versatile reactivity of anilines, which could potentially include 3-Chloro-4-[(dimethylamino)methyl]aniline, in forming various products depending on the reaction conditions and the type of aniline used (Issac & Tierney, 1996).

Applications in Electrochemical Technology

  • Tsuda, Stafford, & Hussey (2017) reviewed the electrochemical surface finishing and energy storage technology using room-temperature ionic liquids and mixtures. Although the review focuses on haloaluminate room-temperature ionic liquids, the involvement of aniline derivatives in electrochemical applications suggests potential research avenues for 3-Chloro-4-[(dimethylamino)methyl]aniline in similar contexts (Tsuda et al., 2017).

Genotoxic Activities of Aniline and Its Metabolites

  • A critical review by Bomhard & Herbold (2005) on genotoxic activities of aniline and its metabolites discusses the potential genotoxicity of aniline derivatives, including their relationship to carcinogenicity. This research could inform safety and toxicity studies related to the use of 3-Chloro-4-[(dimethylamino)methyl]aniline in various applications (Bomhard & Herbold, 2005).

Amyloid Imaging in Alzheimer's Disease

  • Nordberg (2007) discussed the development of amyloid imaging ligands for Alzheimer's disease, highlighting the use of compounds such as 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene. This suggests potential neurological imaging applications for similarly structured compounds like 3-Chloro-4-[(dimethylamino)methyl]aniline (Nordberg, 2007).

Chemical Fixation of CO2

  • Vessally et al. (2017) reviewed the chemical fixation of CO2 with aniline derivatives for the synthesis of functionalized azole compounds. This demonstrates the potential of aniline derivatives, possibly including 3-Chloro-4-[(dimethylamino)methyl]aniline, in carbon capture and utilization strategies (Vessally et al., 2017).

Safety And Hazards

The safety and hazards of a similar compound, “3-Chloro-4-methylaniline”, are as follows :

properties

IUPAC Name

3-chloro-4-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJVQCBYAVWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(dimethylamino)methyl]aniline

Synthesis routes and methods

Procedure details

Using the procedure of Example 1, Compound 13a2 was used in place of Compound 1j3 and carried forward to prepare 4-amino-2-chloro-N,N-dimethyl-benzamide Compound 13a3. 1M LAH (3.53 mL, 3.53 mmol) was added dropwise to a solution of Compound 13a3 (700 mg, 3.53 mmol) in THF (10 mL). After 10 minutes, the reaction was cooled to 0° C. and quenched with water. The mixture was extracted from ethyl ether with 1N HCl. The aqueous layer was adjusted to pH 10 with NaOH and the product was extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to give 3-chloro-4-dimethylaminomethyl-phenylamine Compound 13a (150 mg) as a viscous brown oil. MS 185 (MH+).
[Compound]
Name
Compound 13a2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.53 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 13a3
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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